trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride

GABA transporter pharmacology stereochemical selectivity neuronal uptake inhibition

trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride (CAS 712313-64-9) is a chiral, conformationally constrained β-amino acid ester in its hydrochloride salt form, with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol. The compound features a cyclohexane ring bearing an amino group at the 3-position and a methyl ester at the 1-position in a trans (1R,3R) configuration, providing a structurally rigid scaffold with defined stereochemistry.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 712313-64-9
Cat. No. B1420776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Methyl-3-aminocyclohexanecarboxylate hydrochloride
CAS712313-64-9
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCC(C1)N.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1
InChIKeyOOFXENVWECZJBF-ZJLYAJKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride (CAS 712313-64-9): A Stereochemically Defined Chiral Building Block for Pharmaceutical Research and Asymmetric Synthesis


trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride (CAS 712313-64-9) is a chiral, conformationally constrained β-amino acid ester in its hydrochloride salt form, with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol . The compound features a cyclohexane ring bearing an amino group at the 3-position and a methyl ester at the 1-position in a trans (1R,3R) configuration, providing a structurally rigid scaffold with defined stereochemistry [1]. It is commercially available as a white crystalline solid from multiple suppliers at purity grades typically ranging from 95% to 98% (NLT), with batch-specific analytical characterization including NMR, HPLC, and GC available upon request . The compound is catalogued under PubChem CID 46172886 and MDL number MFCD12022631, and is primarily utilized as a pharmaceutical research intermediate, chiral catalyst, and building block in medicinal chemistry .

Why Generic Substitution Fails for trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride (CAS 712313-64-9): The Critical Role of Stereochemistry, Salt Form, and Positional Isomerism


The aminocyclohexanecarboxylate scaffold encompasses multiple stereoisomeric, regioisomeric, and salt-form variants—including the cis-(1R,3S) enantiomer (CAS 222530-35-0), the ethyl ester analog (CAS 60601-06-1), the 4-amino positional isomer (CAS 61367-07-5), the stereochemically undefined methyl ester (CAS 87091-29-0), and the free carboxylic acid (CAS 34583-99-8)—each of which exhibits distinct conformational, physicochemical, and biological properties that preclude simple interchangeability . Critically, the neuronal GABA transporter differentially accommodates cis- versus trans-3-aminocyclohexanecarboxylate isomers: the cis isomer acts as a potent competitive inhibitor of GABA transport with an IC₅₀ of approximately 0.83 mM in frog retinal preparations, whereas the trans isomer demonstrates markedly different transport site recognition [1]. Furthermore, nitrilase-mediated biocatalytic resolution achieves up to 99% enantiomeric excess (ee) for cis-isomers but only up to 86% ee for trans-isomers, underscoring the synthetic challenges in achieving stereochemical purity specific to the trans configuration [2]. The hydrochloride salt form (present in CAS 712313-64-9) confers distinct solubility and stability advantages compared to the free base or free acid forms, directly impacting formulation compatibility and reaction conditions .

trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride (CAS 712313-64-9): Quantitative Differential Evidence Against the Closest Analogs and Alternatives


Evidence Dimension 1: Stereochemical Differentiation — trans-(1R,3R) vs. cis-(1R,3S) Isomer GABA Transporter Selectivity

The trans-configured 3-aminocyclohexanecarboxylate scaffold (represented by the target compound CAS 712313-64-9) exhibits fundamentally different biological recognition at the neuronal GABA transporter compared to the cis isomer (represented by CAS 222530-35-0). While direct quantitative IC₅₀ data for the methyl ester hydrochloride trans isomer at the GABA transporter are not available in the primary literature, class-level inference from the parent carboxylic acid congeners indicates that cis-3-aminocyclohexanecarboxylic acid (cis-3-ACHC) acts as a potent, competitive inhibitor of neuronal GABA transport (IC₅₀ ≈ 0.83 mM in frog retinal preparations) and a relatively selective substrate for the neuronal GABA uptake system [1]. In contrast, trans-3-aminocyclohexanecarboxylic acid (trans-3-ACHC) is a weaker inhibitor of GABA transport but retains binding site recognition, as documented in studies of GABA membrane binding and nerve ending transport where the transport site was found to accommodate both cis- and trans-3-ACPC stereoisomers, yet the cis isomer demonstrated substantially greater transport inhibitory potency [2]. This stereochemically dependent pharmacological divergence means that procurement of the incorrect isomer could lead to qualitatively different experimental outcomes in any GABA transporter-related research program.

GABA transporter pharmacology stereochemical selectivity neuronal uptake inhibition

Evidence Dimension 2: Biocatalytic Enantiomeric Purity — trans vs. cis Isomer Synthetic Accessibility in Nitrilase-Mediated Resolution

The synthetic accessibility of enantiomerically pure trans-3-aminocyclohexanecarboxylate derivatives is demonstrably more challenging than that of the corresponding cis isomers, as quantified by biocatalytic nitrilase-mediated resolution. Winkler et al. (2007) reported that nitrilase enzymes exhibit a strong enantiopreference for cis-3-aminocyclohexanecarboxylic acid substrates, achieving up to 99% enantiomeric excess (ee) for cis-isomers, whereas trans-isomers were accessible in only up to 86% ee under identical biocatalytic conditions [1]. This 13-percentage-point differential in achievable enantiopurity translates directly into procurement decisions: the trans isomer (CAS 712313-64-9) is inherently more difficult to obtain in high optical purity, making verified enantiomeric purity from a reputable supplier a critical procurement criterion. The target compound, when sourced as the defined (1R,3R)-trans isomer with batch-specific QC documentation (NMR, HPLC), provides assurance of stereochemical integrity that is not automatically guaranteed by compounds sold without stereochemical specification (e.g., CAS 87091-29-0, which is stereochemically undefined) .

biocatalysis enantiomeric excess nitrilase chiral resolution

Evidence Dimension 3: Purity Tier Differentiation — Vendor-Specific Analytical Documentation and Procurement Risk

Commercially available trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride (CAS 712313-64-9) is offered across a purity spectrum that has direct implications for experimental reproducibility and downstream application suitability. Vendors supply the compound at three distinct purity tiers: 95% (e.g., Bidepharm, Thermo Scientific Chemicals/Alfa Aesar), 97% (e.g., AChemBlock, Thermo Scientific Chemicals — alternate SKU), and ≥98% (NLT) (e.g., CapotChem, Leyan) [1]. The availability of batch-specific QC documentation varies significantly: Bidepharm provides NMR, HPLC, and GC analytical reports on a per-batch basis ; CapotChem offers ¹H-NMR spectra upon request [1]; and MolCore provides ISO-certified quality assurance documentation . In contrast, the closely related cis isomer (CAS 222530-35-0) and the ethyl ester analog (CAS 60601-06-1) are typically available at a single purity tier (97% NLT) with more limited analytical documentation . The presence of confirmatory analytical data for CAS 712313-64-9 directly reduces the risk of purchasing material contaminated with the undesired cis diastereomer or residual synthetic intermediates.

analytical chemistry purity grading QC documentation procurement

Evidence Dimension 4: Salt Form Differentiation — Hydrochloride Salt Stability and Handling vs. Free Base/Free Acid Forms

The hydrochloride salt form of trans-Methyl-3-aminocyclohexanecarboxylate (CAS 712313-64-9) provides measurable advantages in solid-state stability, handling characteristics, and long-term storage relative to the free amine (free base) form (CAS 478694-53-0) and the free carboxylic acid form (CAS 34583-99-8). The hydrochloride salt is a white crystalline solid with defined storage conditions (room temperature, tightly closed container, away from oxidizing agents) and is insoluble in water, a property that can be advantageous for organic-phase reactions and chromatographic purification . In contrast, the free amine form (CAS 478694-53-0, molecular weight 157.21 g/mol versus 193.67 g/mol for the HCl salt) lacks the stabilizing counterion and may exhibit different hygroscopicity and amine oxidation susceptibility . The free carboxylic acid trans-3-aminocyclohexanecarboxylic acid (CAS 34583-99-8, molecular weight 143.18 g/mol) has a reported melting point of 290-291°C (decomposition) and requires different handling protocols . These differences in physicochemical profiles — molecular weight (193.67 vs. 157.21 vs. 143.18 g/mol), crystallinity, storage conditions, and solubility — directly impact gravimetric dispensing accuracy, reaction stoichiometry calculations, and compatibility with anhydrous reaction conditions.

salt selection solid-state stability formulation compatibility solubility

Evidence Dimension 5: Ester Group Differentiation — Methyl Ester vs. Ethyl Ester in Reactivity and Downstream Derivatization

The methyl ester moiety in trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride (CAS 712313-64-9, MW 193.67) confers distinct reactivity and steric properties compared to the ethyl ester analog (CAS 60601-06-1, MW 171.24 for the free base). The methyl ester offers lower steric bulk (methoxy vs. ethoxy), which can be advantageous in sterically demanding coupling reactions or when the ester serves as a temporary protecting group requiring subsequent hydrolysis under mild conditions . The molecular weight difference (193.67 g/mol for the methyl ester HCl salt vs. 171.24 g/mol for the ethyl ester free base) results in different gravimetric factors for stoichiometric calculations, with a 13% higher mass per mole for the methyl ester hydrochloride . Additionally, the methyl ester's smaller alkoxy group may influence the compound's behavior as a ligand or catalyst in asymmetric transformations where steric environment around the metal center is critical for enantioselectivity . The choice of methyl versus ethyl ester also impacts the physicochemical properties of downstream amide coupling products, as residual ester hydrolysis rates differ between methyl and ethyl esters under both acidic and basic conditions.

ester reactivity synthetic intermediate protecting group strategy medicinal chemistry

Evidence Dimension 6: Positional Isomer Differentiation — 3-Amino vs. 4-Amino Substitution in Pharmaceutical Intermediate Applications

The 3-amino substitution pattern on the cyclohexane ring in trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride (CAS 712313-64-9) positions the amino and ester groups in a 1,3-relationship, creating a β-amino acid ester scaffold that is structurally analogous to conformationally restricted GABA (γ-aminobutyric acid) derivatives [1]. In contrast, the 4-amino positional isomer (CAS 61367-07-5, methyl trans-4-aminocyclohexanecarboxylate hydrochloride) features a 1,4-relationship, producing a scaffold that maps onto a different pharmacophoric geometry and is primarily employed as an intermediate in the synthesis of glimepiride (a sulfonylurea antidiabetic agent) and other therapeutically distinct compound classes [2]. The 4-amino isomer is generally water-soluble as the hydrochloride salt, whereas the 3-amino isomer (target compound) is water-insoluble . This solubility differential directly impacts reaction solvent selection, workup procedures, and aqueous-phase compatibility in multi-step synthetic sequences. Furthermore, the 3-amino substitution pattern generates a scaffold where the amino group is in a β-position relative to the ester carbonyl, enabling the formation of β-peptide bonds and conformationally constrained peptidomimetics — an application space distinct from the 4-amino isomer's primary use as a precursor to sulfonylurea and related drug classes [1][2].

regioisomerism pharmaceutical intermediate peptidomimetic drug discovery

Optimal Research and Industrial Application Scenarios for trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride (CAS 712313-64-9) Based on Verified Differential Evidence


Scenario 1: Stereochemically Defined GABA Transporter Pharmacology Research Requiring trans-Specific Scaffolds

Research programs investigating the differential pharmacology of cis versus trans 3-aminocyclohexanecarboxylate derivatives at neuronal GABA transporters require CAS 712313-64-9 as the defined trans-(1R,3R) stereoisomer. As demonstrated by the class-level evidence from GABA transport studies, the cis isomer acts as a potent competitive inhibitor (IC₅₀ ≈ 0.83 mM), while the trans isomer shows markedly weaker transport inhibition but retains binding site recognition — a pharmacological dichotomy that makes stereochemical purity essential [1]. The methyl ester hydrochloride form serves as a protected intermediate that can be hydrolyzed to the free carboxylic acid for direct pharmacological evaluation or further derivatized to amide analogs for SAR exploration. Procurement of the stereochemically verified trans isomer ensures that observed biological activity can be attributed to the intended stereochemistry rather than contamination by the more potent cis diastereomer.

Scenario 2: Chiral Ligand and Catalyst Development for Asymmetric Hydrogenation Reactions

The trans-3-aminocyclohexanecarboxylate scaffold, with its conformationally constrained cyclohexane ring bearing both amino and ester functionalities in a defined 1,3-trans relationship, serves as a chiral building block for the construction of ligands used in asymmetric catalysis [1]. Fisher Scientific and Thermo Scientific Chemicals explicitly list CAS 712313-64-9 as a catalyst in pharmaceutical research, originally part of the Alfa Aesar portfolio . The methyl ester's smaller steric profile compared to the ethyl ester analog (CAS 60601-06-1) minimizes steric interference at the metal coordination sphere, potentially enhancing enantioselectivity in asymmetric hydrogenation of ketones . The hydrochloride salt form ensures accurate stoichiometric dispensing for catalyst preparation. For procurement, the ≥98% purity tier (available from CapotChem and Leyan) is recommended to minimize competing ligation from trace impurities that could erode enantioselectivity.

Scenario 3: Conformationally Constrained β-Peptide and Foldamer Synthesis

trans-3-Aminocyclohexanecarboxylate derivatives are established building blocks for the construction of β-peptides and foldamers with predictable secondary structures [1]. The trans configuration at the 1,3-positions of the cyclohexane ring restricts the accessible conformational space of the peptide backbone, predisposing oligomers to adopt specific helical conformations — a property exploited in the design of 14-helical β-peptides with enhanced stability against pH and ionic strength variations . The methyl ester in CAS 712313-64-9 serves as a carboxyl-protected monomer suitable for standard peptide coupling protocols (e.g., HBTU/HOBt or DIC/HOBt activation), with the hydrochloride salt ensuring amine protonation for controlled coupling. The 3-amino substitution pattern (as opposed to the 4-amino isomer) generates a β-amino acid residue spacing that is structurally analogous to GABA-derived building blocks, making this compound particularly relevant for γ-peptide and mixed α/β/γ-peptide design [1]. The 97% purity tier (AChemBlock, Thermo Scientific) is generally sufficient for solid-phase peptide synthesis applications, while the ≥98% tier is recommended for sequence-defined oligomer studies requiring rigorous stoichiometric control.

Scenario 4: Pharmaceutical Intermediate for CNS-Targeted Drug Discovery Programs

The trans-3-aminocyclohexanecarboxylate scaffold serves as a versatile intermediate for the synthesis of central nervous system (CNS) drug candidates, leveraging the scaffold's conformational rigidity to enhance target binding affinity and metabolic stability [1]. The compound's structural relationship to conformationally restricted GABA analogs positions it as a key building block for designing GABA receptor modulators, NMDA receptor ligands, and other neuroactive agents . The hydrochloride salt form of the methyl ester (CAS 712313-64-9) is specifically advantageous in multi-step medicinal chemistry synthesis: the ester serves as a masked carboxylic acid that can be selectively deprotected late-stage, while the amine hydrochloride ensures compatibility with subsequent Boc-protection or direct amide coupling strategies . For CNS drug discovery programs requiring multi-gram quantities with batch-to-batch consistency, the ≥98% purity tier from ISO-certified suppliers (e.g., MolCore) provides the necessary quality assurance for reproducible SAR studies and eventual scale-up to preclinical candidacy.

Quote Request

Request a Quote for trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.